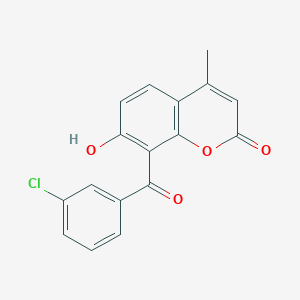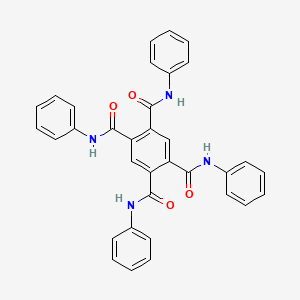
Dichloro(4-hexylphenyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(4-hexylphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H22Cl2Si It is a derivative of phenylsilane, where two chlorine atoms are attached to the silicon atom, and the phenyl group is substituted with a 4-hexylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(4-hexylphenyl)phenylsilane typically involves the reaction of phenylsilane with hexylbenzene in the presence of a chlorinating agent. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with hexylbenzene to form the intermediate compound, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is particularly critical and requires careful handling of chlorinating agents to avoid side reactions and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(4-hexylphenyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products
Substitution: Formation of alkoxy, amino, or thio derivatives of phenylsilane.
Reduction: Formation of silanes with hydrogen or alkyl groups.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Dichloro(4-hexylphenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dichloro(4-hexylphenyl)phenylsilane involves its ability to undergo substitution and reduction reactions, which allows it to modify other molecules. The silicon atom in the compound can form stable bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylphenylsilane: Another derivative with the formula C7H8Cl2Si, used in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Uniqueness
Dichloro(4-hexylphenyl)phenylsilane is unique due to the presence of the 4-hexylphenyl group, which imparts different physical and chemical properties compared to simpler phenylsilane derivatives. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
141426-72-4 |
|---|---|
Molekularformel |
C18H22Cl2Si |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
dichloro-(4-hexylphenyl)-phenylsilane |
InChI |
InChI=1S/C18H22Cl2Si/c1-2-3-4-6-9-16-12-14-18(15-13-16)21(19,20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 |
InChI-Schlüssel |
XAWFVKRGHRYJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


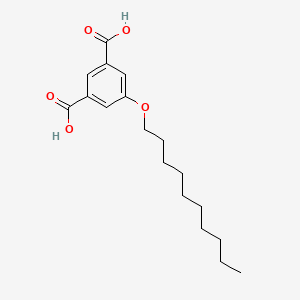
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
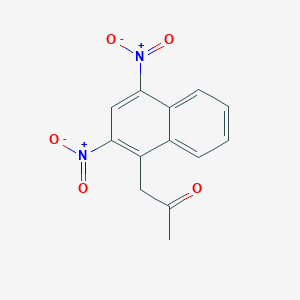
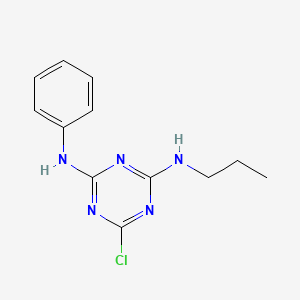
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)

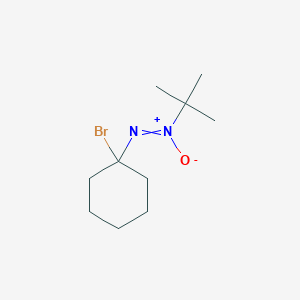
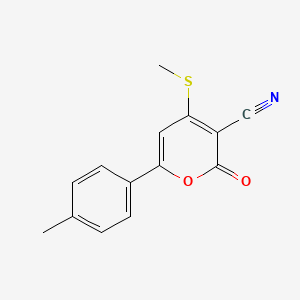
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
